molecular formula C15H15NO4 B14960815 Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B14960815
M. Wt: 273.28 g/mol
InChI Key: JFHBHIQOVYQHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring, an ester group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to a more simplified form.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

ethyl 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C15H15NO4/c1-3-20-15(18)12-8-9-13(16-14(12)17)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3,(H,16,17)

InChI Key

JFHBHIQOVYQHEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(NC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.